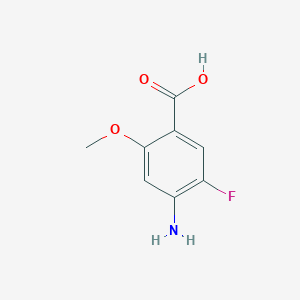

4-Amino-5-fluoro-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOPBBGXEHAMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346763-78-7 | |

| Record name | 4-amino-5-fluoro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Substituted Benzoic Acids in Modern Synthetic Chemistry

Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group, with additional functional groups at various positions on the ring. wikipedia.org These compounds are fundamental in modern synthetic chemistry due to their ready availability and the reactivity of the carboxylic acid group, which can be easily converted into other functional groups like esters, amides, and acid chlorides.

The nature and position of the substituents on the benzene ring profoundly influence the chemical and physical properties of the benzoic acid derivative. libretexts.org For instance, electron-withdrawing groups such as fluorine atoms can increase the acidity of the carboxylic acid, while electron-donating groups can decrease it. libretexts.org This electronic modulation is a key tool for chemists to fine-tune the reactivity and properties of molecules. In medicinal chemistry, substituted benzoic acids are common starting materials for the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs and anticancer agents. lookchem.com Their structural framework is also prevalent in agrochemicals, such as herbicides. lookchem.com

Significance of 4 Amino 5 Fluoro 2 Methoxybenzoic Acid As a Chemical Scaffold

4-Amino-5-fluoro-2-methoxybenzoic acid is a polysubstituted benzoic acid that serves as a highly specialized and valuable chemical scaffold. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The significance of this particular compound lies in the unique combination of its three substituents: an amino group (-NH2), a fluorine atom (-F), and a methoxy (B1213986) group (-OCH3).

Each of these functional groups imparts specific properties and offers distinct synthetic handles:

The amino group can act as a nucleophile or a base and is a key functional group for forming amides, which are prevalent in many biologically active molecules.

The fluorine atom , with its high electronegativity, can alter the acidity of the carboxylic acid and influence the molecule's conformation and metabolic stability. This is a desirable trait in drug design.

The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

While specific research on this compound is not extensively documented in publicly available literature, the importance of closely related structures highlights its potential. For instance, the analogous compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a crucial intermediate in the synthesis of several gastrointestinal motility drugs. This suggests that this compound is likely a valuable building block for creating complex, biologically active molecules, particularly in the pharmaceutical industry.

Overview of Academic and Research Trajectories for Fluorinated Aminobenzoic Acid Derivatives

Established Synthetic Routes to 4-Amino-5-fluoro-2-methoxybenzoic Acid

The synthesis of this compound is typically achieved through multi-step strategies, leveraging readily available precursors. These routes are designed to sequentially introduce the required functional groups—amino, fluoro, and methoxy (B1213986)—onto the benzoic acid backbone with high regioselectivity.

Multi-Step Synthesis Strategies from Precursors

A prevalent strategy for synthesizing derivatives of 4-aminobenzoic acid involves a multi-step sequence starting from a substituted aminosalicylic acid. A well-documented analogous synthesis of 4-amino-5-chloro-2-methoxybenzoic acid provides a blueprint for the preparation of its fluoro counterpart. google.com This process typically involves three key transformations: methylation, halogenation, and hydrolysis.

Table 1: Overview of a Multi-Step Synthesis Strategy

| Step | Transformation | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Methylation | Dimethyl sulfate (B86663), Potassium hydroxide (B78521) | Methyl 4-amino-2-methoxybenzoate |

| 2 | Halogenation | N-Halosuccinimide (e.g., NCS for chlorination) | Methyl 4-amino-5-halo-2-methoxybenzoate |

Precursor Chemistry and Intermediate Synthesis

The successful synthesis of this compound is intrinsically linked to the chemistry of its precursors and the controlled formation of key intermediates. Understanding the derivatization pathways of aminosalicylic acid and the specific methodologies for halogenation and methoxylation is fundamental.

Derivatization Pathways from Aminosalicylic Acid Derivatives

Para-aminosalicylic acid (p-aminosalicylic acid) serves as a common and cost-effective starting material for the synthesis of various substituted benzoic acids. google.com The derivatization of this precursor is a cornerstone of the synthetic strategy. The initial step typically involves the reaction of p-aminosalicylic acid with a methylating agent in the presence of a base. This reaction simultaneously converts the carboxylic acid to its methyl ester and the hydroxyl group to a methoxy group, yielding methyl 4-amino-2-methoxybenzoate. google.com This intermediate is then carried forward to the halogenation step.

Halogenation Reactions: Fluorination and Chlorination Strategies

The introduction of a halogen at the 5-position of the aromatic ring is a critical step that dictates the final product.

Chlorination: In the synthesis of the analogous chloro-compound, N-chlorosuccinimide (NCS) is employed as an effective chlorinating agent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at an elevated temperature. The molar ratio of the substrate to NCS is maintained at 1:1 to ensure monochlorination. google.com

Fluorination: For the synthesis of this compound, a similar strategy employing an electrophilic fluorinating agent can be envisioned. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the regioselective fluorination of electron-rich aromatic compounds. The reaction conditions would need to be optimized to achieve efficient fluorination at the desired position.

Table 2: Comparison of Halogenation Strategies

| Halogenation | Reagent | Typical Solvent | Key Parameters |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | Dimethylformamide (DMF) | Molar ratio of 1:1, elevated temperature. google.com |

Methoxylation Procedures in Aromatic Systems

The introduction of the methoxy group at the 2-position is achieved early in the synthetic sequence through the methylation of the hydroxyl group of p-aminosalicylic acid. A common and effective method involves the use of dimethyl sulfate in the presence of a base like potassium hydroxide. google.com This O-methylation reaction is a standard procedure in aromatic chemistry. The reaction is typically performed in a solvent such as acetone (B3395972) at a controlled temperature to favor the formation of the desired methyl ether and ester. google.com

Advanced Synthetic Techniques for this compound Derivatization

The structural features of this compound, namely the aromatic amine, the carboxylic acid, and the substituted benzene (B151609) ring, offer a versatile platform for a variety of chemical transformations. Advanced synthetic methodologies enable the precise modification of these functional groups, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science. This section explores several key derivatization techniques, including amide coupling, amine alkylation, and modifications of the carboxylic acid group.

Amide Coupling Reactions for Conjugate Formation

The formation of an amide bond is a cornerstone of organic synthesis, frequently utilized to link molecular fragments and construct complex architectures. acs.org In the context of this compound, the carboxylic acid moiety serves as a handle for coupling with a wide range of primary and secondary amines to form the corresponding amides. This reaction is fundamental for the creation of conjugates, where the core structure is linked to other molecules such as peptides, labels, or pharmacophores.

The direct condensation of a carboxylic acid and an amine is typically unfavorable and requires activation of the carboxylic acid. researchgate.net This is commonly achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are effective activators.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and suppression of side reactions. nih.gov

The choice of coupling reagent, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as racemization when coupling with chiral amines. The general scheme for amide coupling is depicted below:

Figure 1: General scheme for the amide coupling of this compound with an amine (R-NH2) using a coupling reagent.

Figure 1: General scheme for the amide coupling of this compound with an amine (R-NH2) using a coupling reagent.| Coupling Reagent Class | Example Reagent(s) | Key Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. |

| Phosphonium Salts | BOP, PyBOP | High efficiency. |

| Uronium/Aminium Salts | HBTU, HATU | High efficiency, suppresses side reactions. nih.gov |

Alkylation of Amine Functionalities

The primary amino group on the this compound scaffold is a nucleophilic center that can undergo alkylation to introduce various alkyl or arylalkyl substituents. This modification can significantly influence the electronic properties and steric profile of the molecule. N-alkylation of aromatic amines can be achieved through several methods, though direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, as well as O-alkylation of the carboxylic acid if not properly protected.

A common strategy for controlled N-alkylation involves the use of a suitable base and an alkylating agent. tandfonline.com For a compound like 4-aminobenzoic acid, which is structurally similar, alkylation can be performed using potassium carbonate as the base and the appropriate alkylating agent. nih.gov The reaction typically proceeds by deprotonation of the amine to increase its nucleophilicity, followed by nucleophilic attack on the alkyl halide.

To achieve selective N-alkylation without affecting the carboxylic acid, it is often advantageous to first protect the carboxylic acid group as an ester. Following N-alkylation, the ester can be hydrolyzed to regenerate the carboxylic acid.

| Alkylation Strategy | Description | Potential Issues |

| Direct Alkylation | Reaction with an alkyl halide in the presence of a base. | Over-alkylation (di-alkylation), potential for O-alkylation. |

| Reductive Amination | Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH3CN). | Requires a two-step process if starting from the carboxylic acid. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling with an alkyl or aryl halide. | Requires a catalyst and specific ligands. |

Carboxylic Acid Functional Group Modifications

The carboxylic acid group is a highly versatile functional group that can be transformed into a variety of other functionalities, providing access to a broad range of derivatives.

Esterification and Saponification Processes

Esterification is the process of converting a carboxylic acid into an ester. For this compound, this is a common transformation used for protection of the carboxylic acid, modulation of solubility, or as an intermediate step in a larger synthetic sequence. The most common method for esterification of aromatic carboxylic acids is the Fischer-Speier esterification. researchgate.net This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.netoperachem.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed. operachem.com

Saponification is the reverse of esterification, involving the hydrolysis of an ester back to its corresponding carboxylic acid and alcohol. This reaction is typically carried out by treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. google.com The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the carboxylic acid. This process is crucial for deprotecting the carboxylic acid group after other synthetic transformations have been performed on the molecule.

| Process | Reagents | Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Ester |

| Saponification | Base (e.g., NaOH, KOH), Water/Alcohol | Heat | Carboxylate salt (acidified to carboxylic acid) |

Homologation Reactions (e.g., Arndt-Eistert Synthesis)

Homologation refers to a chemical reaction that extends a carbon chain by a specific repeating unit. The Arndt-Eistert synthesis is a classic and effective method for the one-carbon homologation of carboxylic acids. wikipedia.org This multi-step process converts a carboxylic acid into its next higher homologue. ucla.edu

The general sequence for the Arndt-Eistert synthesis begins with the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone. The key step of the synthesis is the Wolff rearrangement of the α-diazoketone, which is typically catalyzed by a metal catalyst such as silver(I) oxide (Ag₂O) or can be induced photochemically or thermally. organic-chemistry.org The Wolff rearrangement generates a ketene (B1206846) intermediate, which can then be trapped by a nucleophile. If water is used as the nucleophile, the product is the homologated carboxylic acid. nrochemistry.com If an alcohol or an amine is used, the corresponding ester or amide is formed. organic-chemistry.org

For this compound, the Arndt-Eistert synthesis would produce 2-(4-amino-5-fluoro-2-methoxyphenyl)acetic acid.

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Acid to Acyl Chloride | SOCl₂ or (COCl)₂ | 4-Amino-5-fluoro-2-methoxybenzoyl chloride |

| 2 | Acyl Chloride to α-Diazoketone | CH₂N₂ | 2-Diazo-1-(4-amino-5-fluoro-2-methoxyphenyl)ethan-1-one |

| 3 | Wolff Rearrangement | Ag₂O, H₂O | 2-(4-Amino-5-fluoro-2-methoxyphenyl)acetic acid |

Curtius Rearrangement for Amine Generation from Acyl Azides

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.org This reaction provides a synthetic route to convert a carboxylic acid into a primary amine with one fewer carbon atom (a degradation reaction). organic-chemistry.org The isocyanate intermediate is versatile and can be trapped by various nucleophiles to yield different products. Hydrolysis of the isocyanate, for example, leads to an unstable carbamic acid which decarboxylates to give the primary amine. organic-chemistry.org

The synthesis begins with the conversion of the carboxylic acid into an acyl azide. This can be achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid directly with diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent. scispace.com Upon heating, the acyl azide undergoes rearrangement to the isocyanate.

Applying the Curtius rearrangement to this compound would result in the formation of 5-fluoro-2-methoxyaniline.

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Carboxylic Acid to Acyl Azide | DPPA or SOCl₂ then NaN₃ | 4-Amino-5-fluoro-2-methoxybenzoyl azide |

| 2 | Rearrangement | Heat | 4-Amino-5-fluoro-2-methoxyphenyl isocyanate |

| 3 | Hydrolysis | H₂O, H⁺ | 5-Fluoro-2-methoxyaniline |

Introduction of Other Halogen Substituents (e.g., Bromine, Iodine) at Aromatic Positions

The introduction of heavier halogens, such as bromine and iodine, onto the aromatic ring of this compound is a key transformation for creating diverse chemical intermediates. These reactions typically proceed through electrophilic aromatic substitution, where the position of the incoming halogen is dictated by the directing effects of the existing substituents—the amino, fluoro, and methoxy groups. The strong activating, ortho-para directing influence of the amino group generally governs the regioselectivity of the substitution.

Bromination:

The bromination of activated aromatic rings is commonly achieved using reagents such as N-bromosuccinimide (NBS). The reaction can be tuned by the choice of solvent, with polarity playing a significant role in the regioselectivity of the bromination of substituted anilines. researchgate.net For this compound, the position ortho to the activating amino group is the most probable site for bromination.

Iodination:

Iodination can be accomplished using various reagents, with N-iodosuccinimide (NIS) being a widely used and effective choice for activated aromatic systems like anilines and phenols. commonorganicchemistry.com The reactivity of NIS can be enhanced with catalytic amounts of acids such as trifluoroacetic acid, allowing for mild and rapid iodination of anisoles and anilines. organic-chemistry.org Research has shown that reactions with aniline (B41778) derivatives can be controlled by the specific conditions to yield either ortho- or para-iodinated products preferentially. researchgate.net For substrates sensitive to oxidation, such as anilines, methods using NIS have been developed that proceed smoothly to give high yields. researchgate.net The use of iodine in the presence of an oxidizing agent is another established method for the iodination of aminobenzoic acids. google.com

The table below summarizes typical conditions for the halogenation of this compound, based on established methodologies for similar aromatic compounds.

Interactive Data Table: Halogenation of this compound

| Halogen | Reagent | Catalyst/Solvent | Expected Product |

| Bromine | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) or Acetonitrile (MeCN) | 4-Amino-3-bromo-5-fluoro-2-methoxybenzoic acid |

| Iodine | N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) / Trifluoroacetic acid (TFA) | 4-Amino-5-fluoro-3-iodo-2-methoxybenzoic acid |

| Iodine | Iodine / Hydrogen Peroxide | Acetic Acid | 4-Amino-5-fluoro-3-iodo-2-methoxybenzoic acid |

Design Principles for Synthesizing Analogs and Homologs of this compound

The design of analogs and homologs of this compound is guided by established medicinal chemistry strategies. These principles aim to systematically probe the chemical space around the core scaffold to identify derivatives with improved biological profiles. Key approaches include:

Scaffold Redesign: The central 2,5-substituted benzoic acid core can be conceptualized as a platform to present functional groups in a specific spatial orientation. This design allows for the preservation of essential interactions, such as hydrogen bonds with target proteins, while enabling exploration of different substituents to occupy hydrophobic pockets. nih.gov For instance, replacing a more complex core with a benzoic acid scaffold can maintain a critical hydrogen bond with an arginine residue (like Arg263 in Mcl-1 protein) via the carboxyl group. nih.gov

Isosteric and Bioisosteric Replacement: Functional groups are replaced with other groups of similar size, shape, and electronic properties. For the title compound, the fluorine atom could be replaced with chlorine or a cyano group to probe the effect of different electronics and sizes at that position. The methoxy group could be substituted with an ethoxy group (homologation) or a methylthio group (isostere).

Functional Group Modification: The existing amino, fluoro, and methoxy groups can be altered to fine-tune properties. The amino group can be acylated, alkylated, or converted to other nitrogen-containing functionalities to modify its hydrogen-bonding capacity and basicity. The carboxylic acid can be esterified or converted to an amide to alter its charge and interaction profile.

Positional Isomerism: The relative positions of the substituents on the benzoic acid ring are systematically varied. Synthesizing isomers where the fluoro, amino, and methoxy groups are moved to other positions on the ring can reveal the optimal substitution pattern for biological activity.

Exploration of Substituent Effects on Molecular Recognition

Each substituent on the this compound ring plays a distinct role in how the molecule is recognized by and interacts with biological targets. The complex nature of molecular recognition depends on the size, shape, and electronic nature of these substituents. nih.gov

Carboxyl Group (-COOH): This is often a primary interaction point, acting as a hydrogen bond donor and acceptor. In many protein-ligand interactions, the carboxylate can form strong, charge-assisted hydrogen bonds or salt bridges with basic amino acid residues like arginine or lysine. nih.gov

Amino Group (-NH2): Positioned at C4, the amino group primarily functions as a hydrogen bond donor. Its modification or replacement can significantly alter binding affinity by disrupting these interactions.

Methoxy Group (-OCH3): The methoxy group at C2 can influence activity through several mechanisms. It can act as a hydrogen bond acceptor and its steric bulk can dictate the preferred conformation of the molecule, particularly the orientation of the adjacent carboxyl group. This "ortho effect" can influence the acidity of the carboxylic acid and its presentation to the binding site. cutm.ac.in

Fluorine Atom (-F): The fluorine at C5 provides a point of modulation. Due to its high electronegativity and small size, it can alter the electronic properties of the aromatic ring, influence the pKa of the carboxyl and amino groups, and enhance binding affinity through favorable dipole-dipole or halogen bonding interactions. acs.org It can also be used to block sites of metabolism, improving the pharmacokinetic profile of a compound.

Positional Isomerism and Functional Group Modifications in Aromatic Benzoic Acids

The specific arrangement of substituents on a benzoic acid ring is critical to its biological function. Studies on various benzoic acid derivatives have consistently shown that positional isomerism significantly impacts activity. nih.govnih.gov

The antibacterial activity of phenolic acids, for example, is heavily influenced by the type, number, and location of substituents on the benzoic ring. nih.govnih.gov In one study, moving a hydroxyl group further from the carboxylic acid group was found to decrease biofilm formation by E. coli. nih.gov Similarly, the placement of methoxyl groups affects antibacterial efficacy, with their close proximity to the carboxyl group resulting in a greater reduction of biofilm compared to hydroxyl groups. nih.gov

Functional group modifications provide another layer of control over molecular properties. Key modifications for a scaffold like this compound could include:

Carboxylic Acid Modification: Conversion to esters or amides is a common strategy. This removes the negative charge at physiological pH, which can impact cell permeability and interactions with charged residues in a binding pocket. Studies on 4-amino-5-chloro-2-methoxybenzoic acid derivatives found that esters showed a distinct pharmacological profile at 5-HT4 receptors compared to their corresponding amide counterparts. nih.gov

Amino Group Modification: Acylation or alkylation of the amino group can change its hydrogen bond donating ability and introduce new steric or hydrophobic interactions.

Methoxy Group Modification: Demethylation to a hydroxyl group would introduce a hydrogen bond donor and change the electronic nature of the compound. Conversely, homologation to an ethoxy or larger alkoxy group would increase lipophilicity and steric bulk.

These modifications, combined with the exploration of positional isomers, allow for a systematic investigation of the chemical features required for optimal biological activity.

Structure-Activity Relationship (SAR) Investigations in Substituted Benzoic Acid Frameworks

SAR studies are essential for optimizing a lead compound by identifying which chemical features are critical for its biological activity. For the this compound framework, SAR investigations focus on the specific roles of its substituents.

Halogens are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. acs.org Fluorine and chlorine, while both halogens, have distinct effects.

Fluorine: Often used to enhance metabolic stability by blocking potential sites of oxidation. Its high electronegativity can lower the pKa of nearby acidic protons, influencing the ionization state of the molecule. Fluorine is generally considered a weak hydrogen bond acceptor but can participate in favorable electrostatic and halogen bonding interactions. acs.org In some cases, replacing a hydrogen atom with a fluorine substituent has a favorable effect on antiplasmodial activity. mdpi.com

Chlorine: Larger and more polarizable than fluorine, chlorine is a more effective halogen bond donor. ijres.org This interaction, where the halogen acts as an electrophilic species, can be a significant contributor to binding affinity with Lewis basic sites (e.g., carbonyl oxygens) in a protein binding pocket. acs.orgijres.org The substitution of fluorine with chlorine can therefore probe the potential for such interactions. In studies of benzoic acid toxicity, chloro-substituted derivatives showed higher toxicity to certain organisms than fluoro-substituted ones. nih.gov

The choice between fluorine and chlorine allows chemists to fine-tune electronic properties, size, lipophilicity, and the potential for specific halogen bonding interactions.

The methoxy and amino groups are key functional handles for modifying molecular interactions.

Methoxy Group: The ortho-methoxy group significantly influences the conformation of the carboxylic acid, potentially holding it out of the plane of the aromatic ring. This can impact resonance stabilization and modulate binding. cutm.ac.in Modification by demethylation to a hydroxyl group introduces a strong hydrogen bond donor, while increasing its size (e.g., to an ethoxy group) can probe for steric tolerance in a binding pocket. Studies on benzoic acid derivatives have shown that the presence and position of methoxyl groups can significantly affect antibacterial and antibiofilm activity. nih.gov

Amino Group: The 4-amino group is a potent hydrogen bond donor and its presence can be critical for anchoring a ligand into its binding site. Its basicity can also be important for salt formation or acid-base interactions. Converting the amine to an amide or sulfonamide neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen), which can completely alter the binding mode and pharmacological profile of the compound.

Systematic modification of these groups is a powerful tool for mapping the interaction landscape of a target protein and optimizing ligand affinity.

Comparing this compound to its close analogs provides direct insight into the SAR of individual substituents. A key comparator is 4-Amino-5-chloro-2-methoxybenzoic acid, a well-known intermediate for several gastroprokinetic agents. google.combiosynth.com

| Feature | This compound | 4-Amino-5-chloro-2-methoxybenzoic acid | Implication for SAR |

| Halogen at C5 | Fluorine | Chlorine | Direct comparison of halogen effects. Chlorine is larger, more lipophilic, and a stronger halogen bond donor than fluorine. ijres.org |

| Electronic Effect | Fluorine is highly electronegative, strongly influencing the electron density of the ring. | Chlorine is also electronegative but less so than fluorine. | This difference can subtly alter the pKa of the amino and carboxyl groups, affecting ionization and interaction strength. |

| Potential Interactions | Can form weak hydrogen bonds and halogen bonds. Often used to block metabolic sites. acs.org | Can form stronger halogen bonds with Lewis bases (e.g., backbone carbonyls) in a protein active site. acs.org | A higher activity for the chloro-analog could suggest the presence of a halogen bond acceptor in the target's binding site. |

| Known Applications of Derivatives | Scaffold for chemical synthesis. | A key intermediate for 5-HT4 receptor ligands like Cisapride (B12094) and Zacopride. nih.govgoogle.com | The prevalence of the chloro-analog in known drugs suggests its properties are favorable for that specific target class. |

This comparative analysis highlights how a seemingly minor change—substituting fluorine for chlorine—can have significant implications for the resulting molecule's physical properties and its potential biological interactions, forming the basis of rational drug design.

Computational and Theoretical Chemistry Investigations of 4 Amino 5 Fluoro 2 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and molecular geometry.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for studying molecular systems. DFT, particularly with functionals like B3LYP, has been widely used to investigate the structural and electronic properties of benzoic acid derivatives, offering a balance between accuracy and computational cost. Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to solving the electronic Schrödinger equation. For molecules similar in structure to 4-Amino-5-fluoro-2-methoxybenzoic acid, these methods have been successfully applied to predict various molecular properties.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be calculated to find the minimum energy conformation.

For analogous compounds, studies have shown that the calculated geometric parameters are in good agreement with experimental data where available. For instance, in related substituted benzoic acids, the aromatic ring generally maintains its planarity, with substituents causing minor deviations. The intramolecular interactions, such as hydrogen bonding between the amino group and the carboxylic acid, can also be predicted and analyzed.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar structures, as direct computational studies for this specific molecule are not widely available. The actual values would be derived from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level).

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.37 Å | |

| C-F | ~1.35 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~118 - 122° |

| F-C-C | ~119° | |

| N-C-C | ~121° | |

| O-C-C (methoxy) | ~115° | |

| O=C-O (carboxyl) | ~124° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

Computational studies on similar aromatic compounds show that the HOMO is often localized on the benzene (B151609) ring and the electron-donating amino group, while the LUMO is typically distributed over the electron-withdrawing carboxylic acid group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative) Note: This data is illustrative and based on general findings for analogous molecules.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -5.5 to -6.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Natural Bonding Orbital (NBO) Analysis for Electronic Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

In substituted benzoic acids, NBO analysis often reveals strong intramolecular charge transfer from electron-donating groups to electron-withdrawing groups, mediated by the π-system of the benzene ring. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring and the carbonyl group.

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra.

Computational Vibrational Spectroscopy (FTIR, FT-Raman)

Theoretical calculations of vibrational frequencies using DFT are instrumental in the assignment of experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of the absorption bands in the spectra. These calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.

For related molecules, the calculated vibrational spectra have shown excellent agreement with experimental data. Key vibrational modes for this compound would include the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, the C-F and C-O stretching modes, and various vibrations of the benzene ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Note: This data is illustrative. The actual values would be obtained from scaled DFT frequency calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Spectral Region (FTIR/Raman) |

| O-H stretch (Carboxylic acid) | ~3400-3500 | Broad band in FTIR |

| N-H symmetric stretch | ~3350-3450 | FTIR/Raman |

| N-H asymmetric stretch | ~3450-3550 | FTIR/Raman |

| C-H stretch (aromatic) | ~3000-3100 | FTIR/Raman |

| C=O stretch (Carboxylic acid) | ~1680-1720 | Strong band in FTIR |

| C-C stretch (aromatic) | ~1400-1600 | Multiple bands in FTIR/Raman |

| C-F stretch | ~1200-1250 | Strong band in FTIR |

| C-O stretch (methoxy) | ~1230-1270 | Strong band in FTIR |

Molecular Interactions and Surface Analysis

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting three-dimensional Hirshfeld surface provides a rich, visual representation of how a molecule interacts with its neighbors.

The surface is typically color-mapped with properties like dnorm, which indicates the nature and strength of intermolecular contacts. The dnorm value is negative for contacts shorter than the van der Waals radii, which appear as bright red spots on the surface, highlighting significant interactions like hydrogen bonds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate electrostatic potential. This method is invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its reactivity and intermolecular interaction patterns, such as hydrogen bonding. researchgate.netresearchgate.net

Typically, red-colored regions represent areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas denote neutral or zero potential. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the fluorine atom. These sites are the primary hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. These sites are strong hydrogen bond donors.

This detailed map of the electronic landscape allows for a rational prediction of how the molecule will interact with biological receptors or other molecules.

Quantitative Structure-Property/Metabolism Relationships (QSPR/QSMR)

Prediction of Metabolic Fate based on Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Metabolism Relationship (QSMR) models are computational approaches that aim to predict the metabolic fate of a compound based on its physicochemical and structural properties. The underlying principle is that the way a molecule is absorbed, distributed, metabolized, and excreted (ADME) is determined by its inherent chemical features.

For this compound, a QSMR model would correlate its calculated molecular descriptors with its likely metabolic pathways. Key physicochemical properties used in such models include:

Lipophilicity (e.g., logP): Influences membrane permeability and binding to metabolic enzymes.

Electronic Properties: The MEP map reveals sites prone to oxidative metabolism (electron-rich areas) or conjugation reactions.

Steric Factors: The size and shape of the molecule determine its ability to fit into enzyme active sites.

Computational Approaches to Enzyme Active Site Characterization

Understanding how a molecule like this compound interacts with a metabolic enzyme is key to predicting its metabolism. Computational methods, particularly molecular docking, are used to simulate the binding of a ligand (the molecule) into the active site of a target protein (the enzyme).

This process involves:

Obtaining the 3D structure of the metabolic enzyme (e.g., a cytochrome P450 isoform), often from a protein database or through homology modeling.

Predicting the binding pose of this compound within the enzyme's active site using a docking algorithm.

Analyzing the interactions between the molecule and the amino acid residues of the active site. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex.

This characterization can reveal which orientation is most favorable for a metabolic reaction to occur. For instance, the analysis can show the proximity of a specific carbon atom on the aromatic ring to the heme iron center of a cytochrome P450, suggesting it is a likely site of oxidation. Identifying key amino acid residues that interact with the molecule helps in understanding the specificity of the enzyme. nih.gov These simulations provide a molecular-level rationale for the observed or predicted metabolic fate of the compound.

Spectroscopic Characterization Methodologies for 4 Amino 5 Fluoro 2 Methoxybenzoic Acid

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of 4-Amino-5-fluoro-2-methoxybenzoic acid. While IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational profile of the molecule.

The vibrational spectrum of this compound is complex due to its multisubstituted benzene (B151609) ring. However, characteristic vibrational modes can be assigned to its principal functional groups: the carboxylic acid (-COOH), the primary amine (-NH₂), the methoxy (B1213986) group (-OCH₃), the carbon-fluorine bond (C-F), and the aromatic ring itself. The assignment of these modes is typically based on established group frequency charts and comparison with the spectra of structurally similar compounds, such as other substituted benzoic acids. researchgate.netresearchgate.netnih.govnih.gov

Key Vibrational Modes for this compound:

Carboxylic Acid Group (-COOH):

The O-H stretching vibration of the carboxylic acid dimer is expected to appear as a very broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹.

The C=O stretching vibration is a strong and characteristic absorption in the IR spectrum, anticipated around 1700-1680 cm⁻¹ for aromatic carboxylic acids. In the solid state, this band might be shifted to a lower wavenumber due to intermolecular hydrogen bonding. researchgate.net

The C-O stretching and O-H bending modes are also expected in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ respectively.

Amino Group (-NH₂):

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3500-3300 cm⁻¹. The asymmetric stretching vibration occurs at a higher frequency than the symmetric stretching vibration.

The N-H scissoring (bending) vibration is typically observed in the range of 1650-1580 cm⁻¹.

Aromatic Ring (C₆H₂):

The aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹.

The C=C stretching vibrations of the benzene ring typically give rise to a series of bands in the 1625-1400 cm⁻¹ region.

The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations, which are expected in the 900-675 cm⁻¹ range.

Methoxy Group (-OCH₃):

The C-H stretching vibrations of the methyl group are expected around 2950 cm⁻¹ and 2850 cm⁻¹.

The asymmetric and symmetric C-O-C stretching vibrations are characteristic of the methoxy group and are anticipated in the regions of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

Carbon-Fluorine Bond (C-F):

The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the range of 1250-1020 cm⁻¹.

The following table provides a summary of the expected vibrational frequencies and their assignments for this compound based on data from analogous compounds. researchgate.netresearchgate.netnih.govnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3500 - 3300 | Medium | Medium |

| O-H Stretch (H-bonded) | Carboxylic Acid (-COOH) | 3300 - 2500 (broad) | Strong | Weak |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2950 - 2850 | Medium | Medium |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1680 | Very Strong | Medium |

| N-H Scissoring | Amino (-NH₂) | 1650 - 1580 | Strong | Weak |

| Aromatic C=C Stretch | Aromatic Ring | 1625 - 1400 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | Methoxy (-OCH₃) | 1275 - 1200 | Strong | Medium |

| C-F Stretch | C-F Bond | 1250 - 1020 | Strong | Weak |

| C-O-C Symmetric Stretch | Methoxy (-OCH₃) | 1075 - 1020 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural determination of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the aromatic ring, the amino group, the methoxy group, and the carboxylic acid. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene ring.

Aromatic Protons: There are two protons on the aromatic ring. Due to the substitution pattern, they are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm). The electron-donating amino and methoxy groups will shield these protons, shifting their signals upfield, while the electron-withdrawing carboxylic acid group will have a deshielding effect. The fluorine atom will also influence the chemical shifts and will cause splitting of the adjacent proton signal (H-F coupling).

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Amino Protons (-NH₂): The two protons of the amino group are expected to give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is generally expected in the range of 4.0-5.0 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its visibility may depend on the solvent used.

The following table summarizes the predicted ¹H NMR data for this compound.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H (position 3) | ~ 6.5 - 7.0 | Doublet |

| Aromatic C-H (position 6) | ~ 7.0 - 7.5 | Doublet |

| Methoxy (-OCH₃) | ~ 3.8 - 4.0 | Singlet |

| Amino (-NH₂) | ~ 4.0 - 5.0 (broad) | Singlet |

| Carboxylic Acid (-COOH) | > 10 (broad) | Singlet |

The ¹³C NMR spectrum of this compound will provide information about the different carbon environments in the molecule. The spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts are influenced by the attached functional groups and the fluorine atom will cause splitting of the signals for the carbons it is attached to and those in close proximity (C-F coupling).

Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded and is expected to appear at a downfield chemical shift, typically in the range of 165-175 ppm. ucl.ac.uk

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons attached to the electronegative oxygen, nitrogen, and fluorine atoms will be significantly affected. The carbon attached to the fluorine (C-5) will show a large C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the range of 55-60 ppm. ucl.ac.uk

The table below presents the predicted ¹³C NMR chemical shift ranges for this compound.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic C-O (C-2) | 150 - 160 |

| Aromatic C-N (C-4) | 140 - 150 |

| Aromatic C-F (C-5) | 155 - 165 (with large JC-F) |

| Aromatic C-H (C-3, C-6) & C-1 | 100 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds like this compound. nsf.gov The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in strong NMR signals. The chemical shift of the fluorine atom is very sensitive to its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal will be split by the adjacent aromatic proton (H-F coupling). The precise chemical shift will be influenced by the electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid group.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry can confirm its molecular formula (C₈H₈FNO₃) and provide insights into its structure.

The predicted monoisotopic mass of this compound is 185.04883 Da. uni.lu In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 185. Depending on the ionization technique used (e.g., electrospray ionization - ESI), protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules may be observed at m/z 186 and 184, respectively. uni.lu

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and water (-H₂O, M-18). docbrown.infomiamioh.edulibretexts.org The presence of the amino, fluoro, and methoxy substituents will also influence the fragmentation pattern. For instance, the loss of a methyl radical (-CH₃) from the methoxy group is a possible fragmentation pathway.

The following table, based on predicted data, shows potential adducts and their corresponding mass-to-charge ratios (m/z) for this compound that could be observed in an ESI mass spectrum. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 186.05611 |

| [M+Na]⁺ | 208.03805 |

| [M-H]⁻ | 184.04155 |

| [M+NH₄]⁺ | 203.08265 |

| [M+K]⁺ | 224.01199 |

| [M+H-H₂O]⁺ | 168.04609 |

| [M]⁺ | 185.04828 |

Fragmentation Pattern Analysis and Molecular Ion Detection

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, with a monoisotopic mass of 185.04883 Da, molecular ion detection is the first step in characterization. uni.lu

In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. uni.lu The high-resolution mass measurement of these ions allows for the confirmation of the elemental composition. Predicted m/z values for various adducts of the parent molecule are crucial for its initial identification in a mass spectrum. uni.lu

Table 1: Predicted Molecular Ion Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 185.04828 |

| [M+H]⁺ | 186.05611 |

| [M+Na]⁺ | 208.03805 |

| [M-H]⁻ | 184.04155 |

Data sourced from predictive databases. uni.lu

Following the detection of the molecular ion, tandem mass spectrometry (MS/MS) is used to induce fragmentation. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pattern can be proposed based on the functional groups present (carboxylic acid, methoxy, amino, and fluoro groups). The fragmentation pathways help to confirm the connectivity of the atoms. Key fragmentation events for aromatic carboxylic acids often involve the loss of small neutral molecules.

Table 2: Plausible Fragmentation Ions in Tandem Mass Spectrometry

| Fragmentation Event | Neutral Loss (Da) | Resulting Ion m/z ([M+H]⁺ = 186.056) |

|---|---|---|

| Loss of Water | 18.01 | 168.046 |

| Loss of Formaldehyde | 30.01 | 156.046 |

| Loss of Carbon Monoxide | 28.00 | 158.056 |

| Loss of Carboxyl Radical | 45.00 | 141.056 |

These represent theoretical fragmentation pathways based on common chemical principles. researchgate.net

The initial loss of water (H₂O) is a common fragmentation pathway for compounds containing a carboxylic acid and an adjacent amino group. Further fragmentation could involve the loss of carbon monoxide (CO) from the carboxyl group or the loss of a methyl radical (•CH₃) from the methoxy group.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

For this compound, a single crystal X-ray diffraction analysis would provide unambiguous confirmation of its chemical structure and reveal details about its solid-state packing. The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

While a specific crystal structure for this compound is not available in publicly accessible databases, the analysis would yield a set of crystallographic parameters that define the unit cell and the arrangement of molecules within it. For related structures, such as 2-Amino-5-fluorobenzoic acid, detailed crystallographic studies have been published, revealing key structural features like the formation of hydrogen-bonded dimers. researchgate.net In such cases, intermolecular interactions, including O—H···O and N—H···F hydrogen bonds, play a critical role in defining the crystal lattice. researchgate.net

A crystallographic study of this compound would be expected to provide the following information.

Table 3: Representative Crystallographic Data Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (lengths of the unit cell edges in Å) and α, β, γ (angles between the edges in °). |

| Z | The number of molecules per unit cell. |

| Bond Lengths/Angles | Precise measurements of all interatomic distances and angles. |

| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds. |

The analysis would confirm the substitution pattern on the benzene ring and detail the planarity of the molecule. Furthermore, it would elucidate the intermolecular hydrogen bonding network, likely involving the carboxylic acid proton, the amino group protons, and potentially the fluorine or oxygen atoms, which dictates the packing and stability of the crystal structure. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Biochemical and Pharmacological Research Applications of 4 Amino 5 Fluoro 2 Methoxybenzoic Acid Derivatives

Ligand Design and Receptor Interaction Studies

The 4-amino-5-fluoro-2-methoxybenzoic acid scaffold serves as a valuable starting point in medicinal chemistry for the design of targeted ligands. Its substituted aminobenzoic acid structure is a key feature in several classes of pharmacologically active molecules. Researchers utilize derivatives of this compound to explore interactions with various biological targets, including cell surface receptors and intracellular enzymes, by systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of aminobenzoic acids are prominent in the study of the serotonin (B10506) 5-HT4 receptor, a G-protein coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive functions. synquestlabs.com While direct studies on this compound are limited in the available literature, extensive research on the closely related chloro-analogue, 4-amino-5-chloro-2-methoxybenzoic acid, provides significant insight. Esters derived from this chloro-analogue have been synthesized and identified as potent 5-HT4 receptor agonists. nih.gov These compounds demonstrate nanomolar affinity for the receptor, indicating that the aminobenzoic acid core is crucial for high-affinity binding. nih.gov

These derivatives are instrumental in probing the structure of the 5-HT4 receptor binding pocket and understanding the requirements for agonism versus antagonism. For instance, modifying the piperidine (B6355638) ring attached to the core structure can dramatically alter the pharmacological profile from a potent agonist to an antagonist. nih.gov This modulation is key in selectivity studies, aiming to develop ligands that specifically target the 5-HT4 receptor without cross-reactivity with other serotonin receptor subtypes or, critically, off-target proteins like the hERG potassium channel, which is associated with cardiac risks. nih.gov

The aminobenzoic acid framework is also explored for its potential in designing enzyme inhibitors. Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov While research specifically detailing this compound as an HDAC inhibitor is not prominent, derivatives of the simpler p-aminobenzoic acid have been developed as selective inhibitors of HDAC8. nih.gov

In these studies, hydroxamates prepared from p-aminobenzoic acid were shown to inhibit the HDAC8 isoform, with some compounds achieving IC50 values below 20μM. nih.gov This research suggests that the aminobenzoic acid moiety can serve as a scaffold or "cap" group in the typical pharmacophore model for HDAC inhibitors, which consists of a cap, a linker, and a zinc-binding group. diva-portal.org The aromatic ring of the aminobenzoic acid is hypothesized to provide a rigid structure that can be optimized to improve potency and retain selectivity for specific HDAC isoforms. nih.gov

Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for treating autoimmune diseases and cancer. nih.govgoogle.com The development of hDHODH inhibitors often involves structures that can interact with both a hydrophobic channel and a polar region within the enzyme's binding site. nih.gov

Derivatives of 2-aminobenzoic acid have been successfully utilized as a core component of novel and potent hDHODH inhibitors. nih.gov In these designs, the 2-aminobenzoic acid portion of the molecule typically occupies the polar end of the binding site. nih.gov The carboxyl group is critical for forming hydrogen bonds with key amino acid residues such as glutamine and arginine, anchoring the inhibitor to the enzyme. nih.gov Although specific research on this compound derivatives in this context is limited, the established role of the aminobenzoic acid scaffold in anchoring ligands within the hDHODH active site highlights its potential for designing novel inhibitors targeting this metabolic pathway. nih.govgoogle.com

Comparative Pharmacological Activity of Related Aminobenzoic Acid Compounds

The affinity of a ligand for its receptor is a primary determinant of its potency. For aminobenzoic acid derivatives targeting the 5-HT4 receptor, binding assays have revealed high affinities, often in the nanomolar range. Studies on esters of the related 4-amino-5-chloro-2-methoxybenzoic acid have shown that these compounds can be potent agonists, in some cases equipotent to serotonin itself. nih.gov However, their maximal response was sometimes lower than that of serotonin, indicating a partial agonist profile. nih.gov

Functional selectivity can be dramatically influenced by subtle structural changes. For example, introducing two methyl groups onto the piperidine ring of a 5-HT4 agonist derived from 4-amino-5-chloro-2-methoxybenzoic acid transformed the compound into a potent antagonist. nih.gov This switch from agonist to antagonist activity without a loss of high binding affinity underscores the utility of this scaffold in developing functionally selective ligands.

Table 1: Receptor Binding Affinity of 4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives at the 5-HT4 Receptor

| Compound | Substitution on Piperidine Ring | Binding Affinity (Ki, nM) | Pharmacological Profile |

|---|---|---|---|

| 7a (ML 10302) | Unsubstituted | 1.07 | Partial Agonist |

| 7k | CONH2 | 1.0 | Partial Agonist |

| 7g | cis-3,5-dimethyl | 0.26 | Antagonist |

Data sourced from a study on esters derived from 4-amino-5-chloro-2-methoxybenzoic acid. nih.gov

Cisapride (B12094) and Mosapride are well-known gastroprokinetic agents that act as 5-HT4 receptor agonists and are structurally related to this compound. nih.govgoogle.com The structure-activity relationship (SAR) of these compounds provides critical insights. Both molecules contain a substituted aminobenzamide core, which is essential for their interaction with the 5-HT4 receptor. nih.gov

Cisapride, which features a 4-amino-5-chloro-2-methoxybenzoyl group, is a potent 5-HT4 agonist but was withdrawn from many markets due to off-target effects, specifically blockade of the hERG potassium channel, which can lead to cardiac arrhythmias. nih.govnih.gov Mosapride, a structurally similar compound, also acts as a 5-HT4 agonist but has a significantly better safety profile. nih.govgoogle.com Mosapride is approximately three orders of magnitude less potent than cisapride at inhibiting ventricular potassium channels. google.com This difference in cardiac safety is attributed to subtle structural variations that reduce its affinity for the hERG channel. nih.gov The SAR insights from comparing these two drugs are invaluable for designing new aminobenzoic acid derivatives, such as those from this compound, that retain high affinity and agonist activity at the 5-HT4 receptor while minimizing off-target effects.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Serotonin |

| Cisapride |

| Mosapride |

| 4-amino-5-chloro-2-methoxybenzoic acid |

| p-aminobenzoic acid |

Investigational Biological Activities

Derivatives of this compound are a subject of scientific inquiry due to their structural similarity to a class of compounds known as substituted benzamides, which have demonstrated a wide array of pharmacological activities. Research into these derivatives explores their potential applications across various fields of medicine, leveraging the unique chemical properties conferred by the amino, fluoro, and methoxy (B1213986) substitutions on the benzoic acid scaffold.

Antimicrobial Research Applications

The benzamide (B126) structure is a recognized scaffold in the development of new antimicrobial agents. nih.govnanobioletters.com Scientific investigations have shown that various substituted benzamide derivatives possess inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. nih.govnanobioletters.com The antimicrobial potential of these compounds has prompted researchers to synthesize and evaluate novel benzamide derivatives for their efficacy. nanobioletters.com

A key area of interest is the role of specific substituents on the benzamide ring in modulating biological activity. For instance, studies on N-benzoylthiourea derivatives have revealed that the presence and position of a fluorine atom on the phenyl ring can significantly influence the antibacterial spectrum and potency. nih.gov Some research has indicated that compounds featuring a single fluorine substituent exhibit the most effective antibacterial effects. nih.gov This observation suggests that derivatives of this compound are logical candidates for antimicrobial research, as the fluorine atom may enhance their interaction with microbial targets or improve pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) studies on other substituted benzamides have also been employed to identify the structural characteristics that govern their antibacterial activities. nih.gov

| Compound Class | Key Findings | Microbial Strains Tested | Reference |

|---|---|---|---|

| Substituted Benzamides | Demonstrated in vitro activity against Gram-positive and Gram-negative bacteria. QSAR models were developed to predict activity. | Various bacterial and fungal strains | nih.gov |

| N-Benzamide Derivatives | Showed significant activity against B. subtilis and E. coli, with MIC values as low as 3.12 µg/mL for some compounds. | Bacillus subtilis, Escherichia coli | nanobioletters.com |

| Benzoylthiourea Derivatives | Compounds with a fluorine atom on the phenyl ring showed the best antibacterial activity. | E. coli, P. aeruginosa, E. faecalis, C. albicans | nih.gov |

| Salicylanilide Derivatives | Good activity observed against Gram-positive bacteria, with MICs ranging from 0.125–0.5 mg/mL. | Gram-positive and Gram-negative bacteria | mdpi.com |

Anti-inflammatory Research Perspectives

Substituted benzamides have been investigated for their anti-inflammatory properties, acting through various mechanisms. nih.govnih.govresearchgate.net This has led to the exploration of this compound derivatives as potential modulators of inflammatory pathways. One established mechanism for the anti-inflammatory action of certain benzamides is the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net For example, Parsalmide, a 5-amino-substituted benzamide, was previously commercialized as a non-steroidal anti-inflammatory drug (NSAID) and shown to inhibit both COX-1 and COX-2. nih.govresearchgate.net

Another avenue of research involves the inhibition of key signaling molecules in the inflammatory cascade. nih.gov Studies have shown that certain N-substituted benzamides, such as metoclopramide, can exert anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and suppressing the activation of the transcription factor NF-kappaB. nih.gov Furthermore, the gastroprokinetic agent Mosapride, a derivative of the structurally related 4-amino-5-chloro-2-ethoxybenzoic acid, has also been noted to have anti-inflammatory effects on the gastrointestinal tract, contributing to its therapeutic profile. wikipedia.org These findings provide a strong rationale for investigating derivatives of this compound for similar anti-inflammatory activities.

| Compound/Class | Proposed Mechanism of Action | Key Research Finding | Reference |

|---|---|---|---|

| Parsalmide | Inhibition of COX-1 and COX-2 enzymes | Demonstrated in vivo anti-inflammatory activity in rat paw edema model. | nih.govresearchgate.net |

| Metoclopramide | Inhibition of TNF-α production and NF-kappaB activation | Showed dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. | nih.gov |

| Mosapride | General anti-inflammatory effects in the GI tract | Anti-inflammatory properties may contribute to its overall therapeutic effects. | wikipedia.org |

Antioxidant Research Applications

The investigation of novel antioxidant agents is a significant area of pharmaceutical research. Studies have demonstrated that amino-substituted benzamide derivatives can act as promising antioxidant agents. acs.orgnih.gov The antioxidant capacity of a range of N-arylbenzamides bearing amino, methoxy, and hydroxy groups has been evaluated using various assays, with many compounds showing improved antioxidant properties compared to the standard antioxidant butylated hydroxytoluene (BHT). acs.orgnih.gov

Computational and experimental studies have highlighted the positive influence of electron-donating groups, such as the methoxy group, on the antioxidant properties of the benzamide scaffold. acs.orgnih.gov The presence of both an amino group and a methoxy group on the core structure of this compound suggests that its derivatives could be effective radical scavengers and antioxidants. Research on related 2-hydroxy-benzamide derivatives has also confirmed their potential to be evaluated for antioxidant properties through various chemical and electrochemical methods. researchgate.net This collective evidence supports the exploration of this compound derivatives as potential new antioxidants.

| Compound Class | Assay Method(s) | Key Finding | Reference |

|---|---|---|---|

| Amino-Substituted N-arylbenzamides | DPPH and FRAP assays | Most tested systems showed improved antioxidative properties relative to BHT. Electron-donating methoxy groups had a positive influence. | acs.orgnih.gov |

| 2-hydroxy-benzamide derivatives | DPPH, ABTS, FRAP, Cyclic Voltammetry | Demonstrated antioxidant capacity, suggesting these methods are suitable for evaluation of this class of compounds. | researchgate.net |

Anti-emetic Activity Research

The primary area of pharmacological interest for derivatives of substituted 4-amino-2-methoxybenzoic acids has been in the field of gastrointestinal motility, which is directly linked to anti-emetic action. nih.govwikipedia.org While research specifically on this compound derivatives is not extensively published, significant work has been done on their close structural analogue, 4-amino-5-chloro -2-methoxybenzoic acid. The substitution of a chlorine atom with a fluorine atom is a common bioisosteric replacement in medicinal chemistry, often used to improve metabolic stability or receptor affinity.

Derivatives of the chloro-analogue form the basis of several important gastroprokinetic drugs, which enhance gastrointestinal motility and are used to treat conditions involving nausea and vomiting. wikipedia.orgnih.gov These agents primarily function as selective serotonin 5-HT₄ receptor agonists. wikipedia.orgnih.govnih.gov By stimulating these receptors in the enteric nervous system, they facilitate the release of acetylcholine, which in turn increases motility in the upper GI tract. wikipedia.orgwikipedia.org

Prominent examples include:

Cisapride : A benzamide derivative of the chloro-analogue, it acts as a 5-HT₄ agonist to increase lower esophageal sphincter tone and accelerate gastric emptying. nih.govwikipedia.org

Mosapride : Another derivative of the chloro-analogue (specifically, 4-amino-5-chloro-2-ethoxybenzoic acid), Mosapride is a gastroprokinetic agent that selectively agonizes 5-HT₄ receptors and whose active metabolite also has 5-HT₃ antagonist properties. wikipedia.orgncats.ionih.gov It is used to treat nausea and vomiting associated with chronic gastritis. ncats.ioncats.io

Prucalopride : While not a direct benzamide of the same class, it is a highly selective 5-HT₄ receptor agonist, underscoring the importance of this target for prokinetic effects. drugbank.comnih.govwikipedia.org

Given the established success of 5-HT₄ agonists derived from the chloro-analogue, the synthesis and evaluation of derivatives from this compound represent a logical next step in the research and development of new, potentially improved, gastroprokinetic and anti-emetic agents.

| Drug Name | Core Moiety | Mechanism of Action | Primary Use | Reference |

|---|---|---|---|---|

| Cisapride | 4-amino-5-chloro-2-methoxybenzoic acid | Serotonin 5-HT₄ receptor agonist | Gastroesophageal reflux disease, gastroparesis | nih.govwikipedia.org |

| Mosapride | 4-amino-5-chloro-2-ethoxybenzoic acid | Selective 5-HT₄ receptor agonist; active metabolite is a 5-HT₃ antagonist | Nausea/vomiting in chronic gastritis, functional dyspepsia | wikipedia.orgncats.ioncats.io |

| Prucalopride | Dihydro-benzofuran-carboxamide | Selective, high-affinity 5-HT₄ receptor agonist | Chronic idiopathic constipation | drugbank.comnih.govwikipedia.org |

Broad Academic and Research Utility of 4 Amino 5 Fluoro 2 Methoxybenzoic Acid

Applications in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 4-Amino-5-fluoro-2-methoxybenzoic acid serves as a crucial intermediate and precursor for a wide array of organic molecules. Its multifunctionality allows for sequential and regioselective chemical transformations, making it an ideal starting material for the construction of intricate molecular architectures.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated organic molecules are of paramount importance in medicinal chemistry and drug discovery. This compound and its close derivatives are key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors for therapeutic use.